

A Comprehensive Technical Guide to the Physical Characteristics of 2-Furamide Powder

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Compound of Interest

Compound Name: 2-Furamide

Cat. No.: B1196590

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This technical guide provides an in-depth overview of the core physical characteristics of **2-Furamide** powder, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the experimental workflow.

Core Physical Properties

2-Furamide, also known as furan-2-carboxamide, is a heterocyclic organic compound with the chemical formula $C_5H_5NO_2$.^{[1][2][3]} It presents as a white to almost white crystalline powder.^{[1][4][5]} This compound serves as a versatile building block in organic synthesis and has been explored for its potential in pharmaceutical and agricultural applications.^[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Furamide** powder.

Property	Value	References
Molecular Formula	C5H5NO2	[1][2][3][4]
Molecular Weight	111.10 g/mol	[1][2][3][4]
Melting Point	138 - 144 °C	[1][4][6]
Boiling Point	148 °C at 11 mmHg	[4]
Appearance	White to almost white crystalline powder	[1][4][5]
Solubility	Good solubility in methanol	[1]
CAS Number	609-38-1	[1][3][4]
IUPAC Name	furan-2-carboxamide	[1][3]
Crystal Structure (CCDC No.)	765490	[3]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **2-Furamide** powder are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point (Capillary Method)

The melting point of **2-Furamide** is determined using the capillary method, a standard and widely used technique for crystalline solids.[7][8]

Apparatus and Materials:

- Melting point apparatus (e.g., DigiMelt)[9]
- Capillary tubes (thin-walled, sealed at one end)
- **2-Furamide** powder sample (finely ground)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of **2-Furamide** is placed in a clean, dry mortar and finely ground to a uniform powder.[\[10\]](#)
- **Capillary Tube Loading:** The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed powder is achieved.[\[9\]](#)
- **Apparatus Setup:** The melting point apparatus is turned on and the desired starting temperature (approximately 10-15°C below the expected melting point of 138°C) and ramp rate (e.g., 1-2°C/min for a precise measurement) are set.[\[9\]](#)
- **Measurement:** The loaded capillary tube is inserted into the heating block of the apparatus.
- **Observation:** The sample is observed through the magnifying lens as the temperature increases. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[\[11\]](#)
- **Reporting:** The melting point is reported as a range from the onset to the final melting temperature. For **2-Furamide**, this is expected to be in the range of 138-144°C.[\[1\]](#)[\[4\]](#)

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique used to determine the equilibrium solubility of a solid in a particular solvent.[\[12\]](#)

Apparatus and Materials:

- **2-Furamide** powder sample
- Solvent of interest (e.g., methanol)
- Analytical balance
- Volumetric flasks

- Screw-capped vials or flasks
- Shaking incubator or orbital shaker set to a constant temperature
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- **Preparation of Supersaturated Solution:** An excess amount of **2-Furamide** powder is added to a known volume of the solvent in a screw-capped vial. This ensures that a saturated solution is formed with excess solid present.[\[12\]](#)[\[13\]](#)
- **Equilibration:** The vial is sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[\[12\]](#)[\[13\]](#)
- **Phase Separation:** After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove all solid particles.[\[13\]](#)
- **Analysis:** The concentration of **2-Furamide** in the clear, filtered solution is determined using a suitable analytical method. For a UV-active compound like **2-Furamide**, UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance can be used. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.[\[14\]](#)
[\[15\]](#)

Apparatus and Materials:

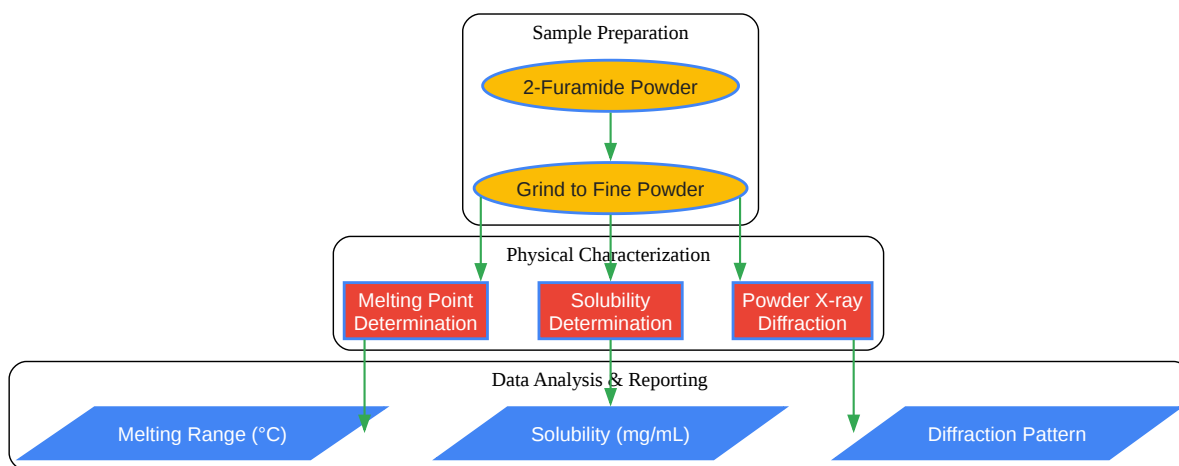
- Powder X-ray diffractometer
- Sample holder (low-background type recommended)
- **2-Furamide** powder sample (finely ground)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: The **2-Furamide** powder is finely ground to ensure a random orientation of the crystallites.[\[16\]](#)
- Sample Mounting: The powdered sample is packed into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge.[\[14\]](#)
- Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source (e.g., Cu K α radiation) is selected, and the instrument parameters such as the scanning range of 2θ angles (e.g., 5° to 70°), step size, and scan speed are set.[\[15\]](#)
- Data Collection: The PXRD pattern is collected by scanning the detector through the specified range of 2θ angles. The instrument records the intensity of the diffracted X-rays at each angle.[\[15\]](#)
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are unique to the crystalline structure of **2-Furamide**. This experimental pattern can be compared to reference patterns from crystallographic databases, such as the Cambridge Structural Database (CSD), using the known CCDC number (765490) for **2-Furamide** to confirm its identity and phase purity.[\[3\]](#)
[\[17\]](#)

Visualizations

The following diagram illustrates the general experimental workflow for the physical characterization of **2-Furamide** powder.



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